Tributyldodecylphosphonium Bromide

Descripción general

Descripción

Tributyldodecylphosphonium Bromide is not directly mentioned in the provided papers. However, related compounds with similar phosphonium bromide structures have been synthesized and characterized, indicating a general interest in the synthesis and application of phosphonium bromides in various chemical reactions and as catalysts .

Synthesis Analysis

The synthesis of phosphonium bromides typically involves the reaction of a phosphine with an alkyl bromide. For example, tris(diethylamino)benzylphosphonium bromide was prepared by reacting tris(diethylamino)phosphine with benzyl bromide in acetonitrile . Similarly, bromotriphenylphosphonium tribromide was synthesized by reacting triphenylphosphine with bromine in dichloromethane . These methods suggest that tributyldodecylphosphonium bromide could potentially be synthesized through a similar pathway, using the appropriate dodecyl and tributyl substituents.

Molecular Structure Analysis

The molecular structures of phosphonium bromides are characterized using various analytical techniques such as NMR, FT-IR, and X-ray crystallography. For instance, the crystal structure of bromotriphenylphosphonium tribromide was determined to be monoclinic with discrete monomeric cations and anions . These studies provide insights into the geometry and electronic environment of the phosphorus atom within the phosphonium bromide framework.

Chemical Reactions Analysis

Phosphonium bromides are often used as catalysts or reagents in organic synthesis. For example, tributyl(carboxymethyl)phosphonium bromotrichloroferrate was used as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and 4H-pyrimidobenzothiazoles . Additionally, tributylhexadecylphosphonium bromide was employed as a catalyst in the synthesis of 2,4,5-trisubstituted imidazoles . These examples demonstrate the versatility of phosphonium bromides in facilitating a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium bromides are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents is an important characteristic that can affect their application in synthesis . Thermal stability is another critical property, as demonstrated by the thermogravimetric analysis of tributyl(carboxymethyl)phosphonium bromotrichloroferrate . The physicochemical properties of these compounds are essential for their practical use in chemical reactions and industrial applications.

Aplicaciones Científicas De Investigación

1. Synthesis of Vinylphosphonium Compounds

Tributylvinylphosphonium bromide has been synthesized using a reaction between tributylphosphine and dibromoethane. This synthesis plays a crucial role in the development of new vinylphosphonium compounds, which are valuable in polymer science (Rabinowitz, Henry, & Marcus, 1965).

2. Liquid-Phase Microextraction

Tributyldodecylphosphonium bromide has been used in a novel liquid-liquid microextraction method for determining pyrethroid insecticides in water samples. This showcases its application in environmental monitoring and analysis (Hu et al., 2015).

3. Kinetics of Alkaline Hydrolysis

Tributylhexadecylphosphonium bromide was utilized as a phase transfer catalyst in the study of the kinetics of alkaline hydrolysis of PET. It demonstrated its effectiveness in enhancing the reaction rate, highlighting its potential in polymer chemistry and recycling processes (López-Fonseca, González-Velasco, & Gutiérrez-Ortiz, 2009).

4. Ionic Liquid Modifiers for Poly(vinyl chloride)

Phosphonium-based ionic liquids, including tributylphosphonium bromide, were studied for their influence on the chemical, physical, and biological properties of poly(vinyl chloride). This research opens up possibilities for using these ionic liquids as alternatives to traditional plasticizers in biomedical applications (Dias et al., 2012).

5. Phase Behavior of Phosphonium Salts

The phase behavior of tributylhexadecylphosphonium bromide in water was investigated, revealing critical demixing phenomena. This study is significant for understanding the properties of phosphonium salts in aqueous systems, which is crucial in various chemical processes (Cerichelli, Mesa, Luchetti, & Mancini, 2000).

6. Nanocomposite Behavior

The use of tributylhexadecylphosphonium bromide as an organic modifier in nanocomposites based on poly(3-hydroxybutyrate) was studied, revealing insights into the morphological, thermal, and degradative behavior of these materials. This research is pivotal in the development of advanced materials (Puglia et al., 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

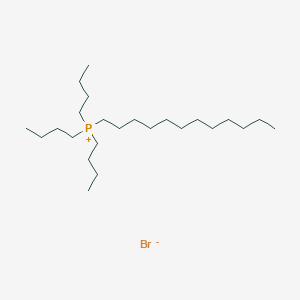

tributyl(dodecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52P.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJGUZZWSKMTEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471249 | |

| Record name | Tributyl(dodecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyldodecylphosphonium Bromide | |

CAS RN |

15294-63-0 | |

| Record name | Tributyl(dodecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyldodecylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dodecyltributylphosphonium Bromide contribute to the formation of acid-base bifunctional materials?

A1: Dodecyltributylphosphonium Bromide plays a crucial role in creating acid-base bifunctional materials when combined with layered perovskite compounds. Research shows that Dodecyltributylphosphonium Bromide, alongside similar organic species, can be intercalated into the layered structure of HCa2Nb3O10 through ion exchange with interlayer H+ ions. [] This intercalation leads to the formation of inorganic-organic composite materials that exhibit both acidic and basic catalytic properties. [] This bifunctionality arises from the combination of the acidic nature of the layered perovskite and the basic properties introduced by the Dodecyltributylphosphonium Bromide. These composites have demonstrated their effectiveness in catalyzing sequential reactions, such as deacetalization followed by Knoevenagel condensation, highlighting their potential for various catalytic applications. []

Q2: How does the hydrophobicity of the layered compounds impact the catalytic activity of Dodecyltributylphosphonium Bromide-based composites?

A2: Studies indicate that the hydrophobicity of the layered compounds used in conjunction with Dodecyltributylphosphonium Bromide directly influences the composite's catalytic activity. [] Specifically, research on HCa2Nb3-xTaxO10 (x = 1, 2, and 3) as the inorganic component revealed that a decrease in the organic species fraction, which corresponds to increased hydrophobicity, resulted in diminished base catalytic activity. [] This observation suggests that a certain degree of hydrophilicity is essential for efficient substrate access and interaction with the active sites within the composite catalyst. Therefore, optimizing the balance between the hydrophobic nature of the organic component and the hydrophilic character of the layered compound is crucial for achieving optimal catalytic performance in these composite materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

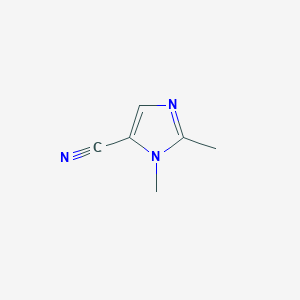

![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)